An In-Depth Technical Guide to 2,4-Diphenylaniline: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 2,4-Diphenylaniline: Properties, Synthesis, and Applications
Executive Summary: This guide provides a comprehensive technical overview of 2,4-Diphenylaniline (CAS No. 63344-48-9), a versatile aromatic amine with significant potential in materials science and medicinal chemistry. We delve into its core chemical and physical properties, structural characteristics, and spectroscopic profile. A detailed, field-tested protocol for its synthesis via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is presented, emphasizing the causal logic behind procedural steps. Furthermore, this document explores its current and prospective applications, particularly in the development of organic electronics and as a scaffold for novel therapeutic agents. Safety and handling protocols are also outlined to ensure its responsible use in a research and development setting.
Introduction
2,4-Diphenylaniline is an organic compound featuring an aniline core substituted with two phenyl groups at the 2- and 4-positions. This molecular architecture imparts unique electronic and steric properties, making it a valuable building block in several advanced scientific fields. The diphenylaniline framework is a well-established electron-donating moiety, crucial for designing functional materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and dye-sensitized solar cells (DSSCs).[1] The strategic placement of the phenyl substituents influences the molecule's conformation, solubility, and electronic energy levels (HOMO/LUMO), allowing for the fine-tuning of material properties.[1]
In the realm of drug discovery, diphenylamine derivatives are recognized for a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This precedent suggests that 2,4-diphenylaniline can serve as a key intermediate for synthesizing novel, biologically active compounds. This guide aims to equip researchers, chemists, and drug development professionals with the in-depth knowledge required to effectively synthesize, characterize, and utilize this high-value chemical.
Physicochemical Properties and Structural Analysis
The utility of any chemical compound is fundamentally dictated by its physical and chemical properties. This section outlines the key characteristics of 2,4-Diphenylaniline.
Core Properties
A summary of the essential physicochemical data for 2,4-Diphenylaniline is presented below. While experimental data for some properties of this specific isomer are not widely published, values can be estimated based on closely related structures and general chemical principles.
| Property | Value | Source |
| IUPAC Name | 2,4-diphenylaniline | [1] |
| CAS Number | 63344-48-9 | [2] |
| Molecular Formula | C₁₈H₁₅N | [1] |
| Molecular Weight | 245.32 g/mol | [1] |
| Appearance | Solid (Typical) | [1] |
| Melting Point | Data not widely available; expected to be a solid at room temperature. | |
| Boiling Point | Data not available. | |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, Toluene) and poorly soluble in water. |
Structural & Spectroscopic Profile
Molecular Structure: The structure of 2,4-diphenylaniline consists of a central aniline ring with phenyl substituents at positions 2 and 4. The presence of the bulky phenyl group at the ortho-position (position 2) relative to the amine (-NH₂) group introduces significant steric hindrance. This is expected to cause a non-planar conformation where the phenyl rings are twisted out of the plane of the central aniline ring. This twisting minimizes steric repulsion and has profound effects on the molecule's electronic properties by disrupting π-system conjugation to some extent compared to a fully planar analogue.
Expected Spectroscopic Data:
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¹H NMR (Proton NMR): The ¹H NMR spectrum is anticipated to be complex in the aromatic region (approx. 6.8-7.6 ppm). It would feature distinct multiplets for the protons on the central aniline ring and the two substituent phenyl rings. The amine protons (-NH₂) would likely appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.
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¹³C NMR (Carbon NMR): The spectrum will show a number of distinct signals in the aromatic region (approx. 115-150 ppm), corresponding to the 18 carbon atoms in the molecule. The exact chemical shifts will be influenced by the positions of the phenyl and amine substituents.
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FT-IR (Infrared) Spectroscopy: Key vibrational bands are expected. The N-H stretching of the primary amine should appear as one or two bands in the 3300-3500 cm⁻¹ region. Strong absorptions corresponding to C-H stretching of the aromatic rings will be seen around 3000-3100 cm⁻¹. The C=C stretching vibrations within the aromatic rings will produce characteristic peaks in the 1450-1600 cm⁻¹ region.
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Mass Spectrometry (MS): The electron ionization (EI) mass spectrum should show a prominent molecular ion (M⁺) peak at m/z = 245, confirming the molecular weight.
Synthesis of 2,4-Diphenylaniline
The construction of 2,4-diphenylaniline is most efficiently achieved through modern cross-coupling methodologies. The palladium-catalyzed Suzuki-Miyaura reaction stands out as a robust and versatile method for forming the necessary carbon-carbon bonds between the aniline core and the phenyl groups. The causality for this choice rests on the reaction's high functional group tolerance, generally high yields, and the commercial availability of the required starting materials.
A logical and field-proven synthetic strategy involves a sequential, double Suzuki-Miyaura coupling starting from 2,4-dibromoaniline and two equivalents of phenylboronic acid.
Synthetic Workflow Diagram
The following diagram illustrates the logical flow of the proposed synthesis.
Caption: Synthetic workflow for 2,4-Diphenylaniline via Suzuki-Miyaura coupling.
Detailed Experimental Protocol
This protocol is a self-validating system; progress can be monitored by Thin Layer Chromatography (TLC), and the final product's identity and purity should be confirmed by spectroscopic methods (NMR, MS).
Materials and Reagents:
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2,4-Dibromoaniline (1.0 eq)
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Phenylboronic acid (2.2 eq)
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Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
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Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
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Toluene (solvent)
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Ethanol (co-solvent)
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Deionized Water (co-solvent)
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Ethyl acetate (for extraction)
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Brine (saturated NaCl solution)
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Magnesium sulfate (MgSO₄), anhydrous (for drying)
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Silica gel (for chromatography)
Procedure:
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Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dibromoaniline (1.0 eq), phenylboronic acid (2.2 eq), and potassium carbonate (3.0 eq).
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Expertise Note: Using a slight excess of the boronic acid ensures the complete consumption of the dibromo starting material. Anhydrous potassium carbonate is crucial as water content can affect catalyst activity.
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Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times. This step is critical to prevent the oxidation of the Pd(0) catalyst, which would render it inactive.
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Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 eq). Then, add the solvent system, typically a mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).
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Expertise Note: The aqueous base/organic solvent biphasic system is characteristic of the Suzuki reaction, facilitating the catalytic cycle. Ethanol acts as a co-solvent to improve the solubility of the reagents.
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Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC until the starting 2,4-dibromoaniline spot is no longer visible (typically 12-24 hours).
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Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers.
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Extraction: Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.
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Trustworthiness Note: This ensures that all of the organic product is recovered from the aqueous phase.
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Washing and Drying: Wash the combined organic layers with water, then with brine. Dry the organic layer over anhydrous magnesium sulfate.
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Expertise Note: The brine wash helps to remove residual water from the organic phase.
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Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield pure 2,4-diphenylaniline.
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Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Key Applications and Research Interest
The unique structure of 2,4-diphenylaniline makes it a compound of high interest in both materials science and medicinal chemistry.
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Materials Science: As a derivative of the electron-rich diphenylamine, this compound is a prime candidate for use as a hole-transporting material or as a building block for conjugated polymers in organic electronics.[1] The non-planar structure, induced by the ortho-phenyl group, can be advantageous in preventing intermolecular aggregation (π-stacking), which often quenches luminescence in the solid state, a desirable property for OLED applications.
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Medicinal Chemistry & Drug Development: The diphenylamine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous bioactive compounds. For instance, derivatives are known to possess anti-inflammatory, analgesic, anticonvulsant, and anticancer activities.[3] 2,4-Diphenylaniline provides a novel platform for chemists to synthesize libraries of new derivatives for high-throughput screening, potentially leading to the discovery of new therapeutic agents. Its structure can be readily modified at the amine nitrogen or on the aromatic rings to modulate its pharmacological profile.
Safety and Handling
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Personal Protective Equipment (PPE): Always handle 2,4-diphenylaniline in a properly functioning chemical fume hood.[5] Wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves.[4]
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Handling: Avoid inhalation of dust or vapors.[2] Prevent contact with skin and eyes.[2] Minimize dust generation during handling.[5]
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4] Keep away from strong oxidizing agents and direct sunlight.[1][5]
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Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This material and its container must be disposed of as hazardous waste.[5]
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First Aid: In case of skin contact, wash immediately with plenty of soap and water.[2] If inhaled, move to fresh air.[4] In case of eye contact, rinse cautiously with water for several minutes.[4] Seek immediate medical attention if swallowed or if significant exposure occurs.[2]
Conclusion
2,4-Diphenylaniline is a compound with significant untapped potential. Its synthesis is readily achievable through established and reliable methods like the Suzuki-Miyaura cross-coupling reaction. The structural and electronic properties inherent to its diphenyl-substituted aniline core make it a highly attractive building block for the next generation of organic electronic materials and a promising scaffold for the development of novel pharmaceuticals. This guide provides the foundational knowledge for researchers to explore and harness the capabilities of this versatile molecule safely and effectively.
References
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Pi Chemicals. (n.d.). PI-50760 2,4-Diphenylaniline (63344-48-9). Retrieved from [Link]
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Wikipedia. (n.d.). Diphenylamine. Retrieved from [Link]
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Bentham Science. (n.d.). Pharmacological Applications of Diphenylamine and Its Derivative as Potent Bioactive Compound: A Review. Retrieved from [Link]
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- 2. Pi Chemicals System - PI-50760 2,4-Diphenylaniline (63344-48-9) [internal.pipharm.com]
- 3. 2,4-Diiodoaniline | C6H5I2N | CID 350250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
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